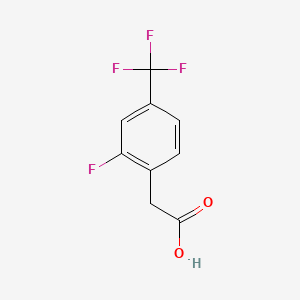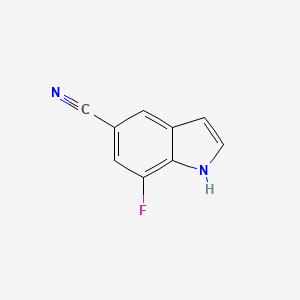
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Vue d'ensemble
Description
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, commonly known as Methyl 7-oxoheptanoate, is an important organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a cyclic ester of heptanoic acid and 3-hydroxy-5-oxocyclopent-1-en-1-ol, and is a key component in the synthesis of a number of natural products. This compound has been extensively studied in recent years due to its potential as a therapeutic agent and its use in the synthesis of a variety of natural products.
Applications De Recherche Scientifique
Synthesis and Prostaglandin Research
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of Misoprostol, a prostaglandin analog (Jiang Xin-peng et al., 2017). Prostaglandin synthesis often uses this compound as a starting point or intermediate. For instance, it has been used in the preparation of various prostaglandin analogs (J. H. Babler & Raymond K. Moy, 1979), (W. Danikiewicz et al., 1986).
Pharmaceutical Synthesis
This compound is significant in the field of pharmaceutical synthesis. For instance, it has been involved in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, an important compound in pharmaceutical research (N. S. Vostrikov et al., 2010). Furthermore, its derivatives have shown potential as HMG-CoA reductase inhibitors, which are crucial in cholesterol management (H. Jendralla et al., 1990).
Chemical Synthesis and Biological Activities
In chemical synthesis, the compound has been used in the creation of various analogues and derivatives for studying their biological activities. For example, it played a role in synthesizing novel quinoline derivatives with potent antibacterial activity against respiratory pathogens (T. Odagiri et al., 2013). Additionally, it has been used in the microbiological optical resolution of synthetic prostaglandin intermediates, demonstrating its versatility in chemical synthesis (W. J. Marsheck & M. Miyano, 1973).
Orientations Futures
The synthesis of “Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate” and its use as a key intermediate in the production of misoprostol is a significant area of research . Future directions could include optimizing the synthesis process to increase yield, or exploring other potential applications of this compound.
Mécanisme D'action
Target of Action
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, also known as Norprostol, is a synthetic prostaglandin E1 analog . The primary targets of Norprostol are the prostaglandin E1 receptors located on parietal cells in the stomach and myometrial cells in the uterus .
Mode of Action
Upon binding to its targets, Norprostol exerts its effects by stimulating these receptors. In the stomach, it reduces gastric acid secretion . In the uterus and cervix, Norprostol can increase the strength and frequency of contractions and decrease cervical tone .
Biochemical Pathways
The stimulation of prostaglandin receptors by Norprostol leads to a decrease in intracellular cyclic AMP levels, which in turn decreases proton pump activity at the apical surface of the parietal cell . This results in reduced gastric acid secretion. In the uterus, the increased contractions can lead to the expulsion of tissue .
Pharmacokinetics
It is known that norprostol is extensively absorbed and undergoes rapid de-esterification to its free acid, which is responsible for its clinical activity . Unlike the parent compound, this free acid is detectable in plasma .
Result of Action
The result of Norprostol’s action is a decrease in gastric acid secretion in the stomach, which can help prevent gastric ulcers . In the uterus, the increased contractions can lead to the expulsion of tissue, which can be useful in medical procedures such as labor induction and termination of pregnancy .
Analyse Biochimique
Biochemical Properties
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate plays a crucial role in biochemical reactions, particularly in the synthesis of prostaglandin analogs. It interacts with several enzymes and proteins during its synthesis and subsequent biochemical pathways. For instance, it is involved in the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement, which are essential steps in its synthesis . Additionally, it interacts with sulfuric acid during the methylation process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a precursor to misoprostol, it can affect prostaglandin receptors and modulate inflammatory responses. This compound has been shown to impact cell function by altering the expression of specific genes involved in inflammation and cellular repair .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes, facilitating reactions such as the Friedel-Crafts acylation and Piancatelli rearrangement . These interactions lead to the formation of key intermediates necessary for the synthesis of prostaglandin analogs. Additionally, it may inhibit or activate certain enzymes, thereby influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . High doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its conversion to active prostaglandin analogs. These pathways include the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
Propriétés
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960548 | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40098-26-8 | |
| Record name | Norprostol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


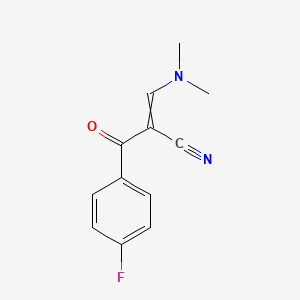
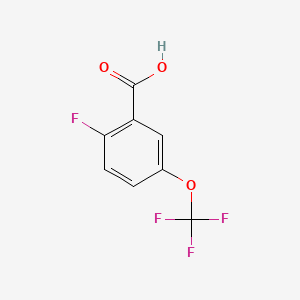
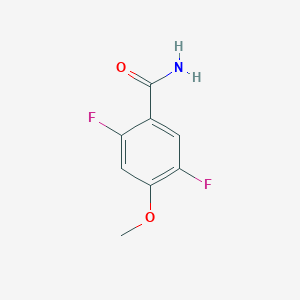
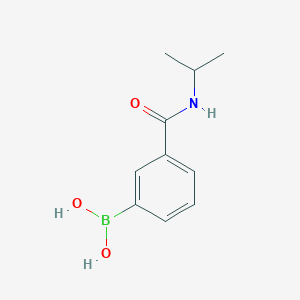


![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)




